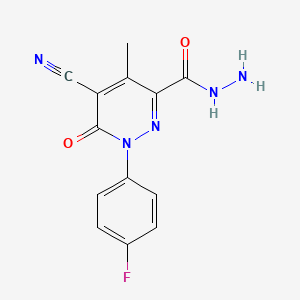![molecular formula C15H9ClF4N2O4 B11081654 2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11081654.png)
2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a synthetic organic compound known for its significant biological activity. It is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the reaction with 2-(1,1,2,2-tetrafluoroethoxy)aniline under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further research and applications .
Scientific Research Applications
2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is widely used in scientific research due to its ability to act as a selective antagonist for peroxisome proliferator-activated receptor gamma (PPARγ). This makes it valuable in studies related to metabolic disorders, cancer, and inflammation .
Chemistry
In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms .
Biology
In biological research, it helps in understanding the role of PPARγ in various cellular processes and diseases .
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly in treating conditions like diabetes, obesity, and certain types of cancer .
Industry
In the industry, it is used in the development of new drugs and as a reference compound in quality control processes .
Mechanism of Action
The compound exerts its effects by selectively binding to PPARγ, inhibiting its activity. This interaction affects various molecular pathways involved in lipid metabolism, glucose homeostasis, and inflammation. The binding occurs at a specific cysteine residue in the PPARγ binding site, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitro-N-phenylbenzamide
- 2-chloro-5-nitro-N-(1-phenylethyl)benzamide
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Uniqueness
2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to its high selectivity and potency as a PPARγ antagonist. Its tetrafluoroethoxy group enhances its binding affinity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C15H9ClF4N2O4 |
|---|---|
Molecular Weight |
392.69 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H9ClF4N2O4/c16-10-6-5-8(22(24)25)7-9(10)13(23)21-11-3-1-2-4-12(11)26-15(19,20)14(17)18/h1-7,14H,(H,21,23) |
InChI Key |
ACAPCUUSQQSDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-cyanophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11081576.png)

![9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11081595.png)
![2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B11081599.png)
![ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11081603.png)
![Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate](/img/structure/B11081606.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11081607.png)
![2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11081612.png)
![4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine](/img/structure/B11081619.png)
![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081633.png)
![4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline](/img/structure/B11081639.png)
![3-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}-4-methylbenzamide](/img/structure/B11081646.png)
![N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11081649.png)
